molecular formula C14H18N2O7 B1604745 Thymidine, 3',5'-diacetate CAS No. 6979-97-1

Thymidine, 3',5'-diacetate

Cat. No. B1604745
CAS RN: 6979-97-1
M. Wt: 326.3 g/mol
InChI Key: RGVBNBFNSBMXID-UHFFFAOYSA-N
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Description

Thymidine, 3’,5’-diacetate, also known as 3’,5’-Diacetylthymidine, is a chemical compound with the formula C14H18N2O7 . It is also referred to as Thymidine, 3’,5’-bis-O-acetyl .


Molecular Structure Analysis

The molecular structure of Thymidine, 3’,5’-diacetate consists of a pyrimidine base (thymine) attached to a sugar molecule (deoxyribose) with two acetyl groups attached to the 3’ and 5’ positions of the sugar . The molecular weight is 326.3019 .


Physical And Chemical Properties Analysis

Thymidine, 3’,5’-diacetate has a molecular weight of 326.30 . The melting point is reported to be 126-128°C .

Scientific Research Applications

Role in Biochemical Modulation

Thymidine has been studied for its role in the treatment of cancer, particularly as a biochemical modulator. Although lacking antitumor activity on its own, it has been used to modulate the effects of standard agents like 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate. Various clinical trials have explored its use, both alone and in combination with other drugs, suggesting potential for further studies in biochemical modulation of antimetabolites (O'dwyer et al., 1987).

Pharmacological Investigations

Preliminary clinical pharmacological studies have been conducted on 5-iodo-2'-deoxyuridine (IUDR), an analog of thymidine. These studies focused on its metabolism, urinary excretion, and toxic effects, as well as its potential for tumor inhibition in patients with advanced neoplastic diseases. The findings from these studies provide insights into future investigations, especially in combination with other antimetabolites and radiation therapy (Calabresi et al., 1961).

Impact on Cell Growth Kinetics

Research has been done on the effects of thymidine, alone and in combination with 5-fluorouracil, on the survival and growth kinetics of a human lymphoid cell line. This study provided insights into how thymidine affects cell doubling time, cloning efficiency, and cell cycle distribution, thereby contributing to the understanding of its potential use in cancer treatment (Murgo et al., 1980).

Thymidylate Synthase Inhibition

Thymidine has been associated with the inhibition of thymidylate synthase (TS), an enzyme crucial in DNA biosynthesis and a target in cancer chemotherapy. Research has focused on designing novel TS inhibitors, given the limitations of existing treatments like 5-fluorouracil. This area of study is pivotal for advancing cancer treatment strategies (Chu et al., 2003).

Use in High-Dose Methotrexate Therapy

Thymidine has been utilized as a rescue agent from methotrexate toxicity in clinical settings. This application is particularly relevant for patients with acute renal dysfunction following high-dose methotrexate administration, where thymidine is used in combination with leucovorin and alkaline hydration (Grem et al., 1991).

Safety and Hazards

Thymidine, 3’,5’-diacetate may cause eye irritation, skin irritation, and irritation of the digestive tract. It may also cause respiratory tract irritation. The toxicological properties of this substance have not been fully investigated .

Future Directions

Thymidine analogues have been used to infer cell-cycle time and the duration of the cycle phases, providing important insights into the proliferative behavior of different cell types under various experimental contexts . Future research may continue to optimize the dosage and exposure times to these analogues to label cells undergoing the S-phase of the cell cycle .

Mechanism of Action

Target of Action

Thymidine, 3’,5’-diacetate primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication.

Mode of Action

Thymidine, 3’,5’-diacetate interacts with its targets by serving as a substrate. For instance, it acts as a substrate for Thymidylate kinase, an enzyme involved in the phosphorylation of thymidine . This interaction leads to changes in the enzymatic activity, influencing the rate of DNA synthesis and cell replication.

Biochemical Pathways

The compound affects the pathway of DNA synthesis. It is involved in the salvage pathway of dTMP (deoxythymidine monophosphate) synthesis, where it is phosphorylated by thymidine kinases . The resulting dTMP is then incorporated into DNA. This process influences the rate of DNA synthesis and cell replication.

Pharmacokinetics

As a derivative of thymidine, it is expected to share similar pharmacokinetic properties .

Result of Action

The primary result of Thymidine, 3’,5’-diacetate’s action is the modulation of DNA synthesis and cell replication. By serving as a substrate for key enzymes in these processes, it can influence the rate of DNA synthesis and, consequently, cell replication .

Action Environment

The action, efficacy, and stability of Thymidine, 3’,5’-diacetate can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the compound’s interaction with its target enzymes. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

properties

IUPAC Name

[3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBNBFNSBMXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990040
Record name 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6979-97-1
Record name Thymidine,5'-diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526766
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thymidine,5'-diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
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Record name Thymidine 3',5'-diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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